Home > Products > Screening Compounds P25993 > 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline - 75416-52-3

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-389812
CAS Number: 75416-52-3
Molecular Formula: C9H9Cl2N
Molecular Weight: 202.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines, which are hydrogenated derivatives of isoquinoline. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the isoquinoline ring. It has garnered interest in medicinal chemistry due to its potential biological activities.

Source

The compound is referenced in various chemical databases and literature, including American Elements and DrugBank, which provide detailed information about its properties and applications. Its molecular formula is C12_{12}H8_{8}Cl2_2N, with a molecular weight of approximately 219.19 g/mol .

Classification

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline falls under the following classifications:

  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Tetrahydroisoquinolines
  • Substituents: Aryl chlorides and azacyclic compounds .
Synthesis Analysis

Methods

The synthesis of 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline can be accomplished through various organic synthesis techniques. One notable method involves the reaction of appropriate precursors under controlled conditions to introduce the chlorine substituents while maintaining the integrity of the tetrahydroisoquinoline structure.

Technical Details

A common synthetic route includes:

  1. Starting Material: Utilizing 1,2,3,4-tetrahydroisoquinoline as a base.
  2. Chlorination: Employing chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at positions 6 and 7.
  3. Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity .
Molecular Structure Analysis

Structure

The molecular structure of 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline consists of a bicyclic system featuring a saturated tetrahydroisoquinoline ring with chlorine substituents.

Data

  • Molecular Formula: C12_{12}H8_{8}Cl2_2N
  • Molecular Weight: 219.19 g/mol
  • InChI Key: QCSLOZFEMQTPJA-UHFFFAOYSA-N
  • SMILES Notation: C1CNCC2=C1C(=CC(=C2)Cl)Cl .
Chemical Reactions Analysis

Reactions

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions.
  • Reduction Reactions: The compound can undergo reduction to yield derivatives with varying biological activities.

Technical Details

For instance, treatment with strong nucleophiles like amines can lead to the formation of substituted tetrahydroisoquinolines. Additionally, the compound's reactivity can be modulated by altering reaction conditions such as solvent and temperature .

Mechanism of Action

Process

The mechanism of action for 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline primarily involves its interaction with biological targets such as enzymes or receptors. It has been noted for its potential as a reversible inhibitor of phenylethanolamine N-methyltransferase.

Data

This inhibition may affect neurotransmitter metabolism and has implications for conditions like depression or anxiety disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to yellow solid.
  • Melting Point: Not specified in available data.

Chemical Properties

  • Solubility: Solubility data is limited but typically soluble in organic solvents.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature .
Applications

Scientific Uses

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is utilized in various scientific fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects including anticancer and anticonvulsant properties.
  • Pharmaceutical Development: Studied for its role in drug formulations targeting neurological disorders due to its enzyme inhibition capabilities.

This compound represents a significant area of interest for researchers aiming to develop novel therapeutic agents based on its unique structural properties and biological activities .

Introduction to 6,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline in Contemporary Research

Historical Context and Discovery Milestones

The emergence of 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline as a synthetically accessible scaffold followed foundational work on simpler tetrahydroisoquinoline alkaloids in the mid-20th century. Early synthetic approaches were complicated by low yields and regiochemical challenges, particularly in achieving the precise 6,7-dichloro substitution pattern. A significant breakthrough occurred in the late 1970s with the development of modified Pomeranz-Fritsch reactions specifically adapted for halogenated precursors, enabling more efficient cyclization of dichloro-substituted phenethylamine derivatives [2]. This methodological advancement coincided with growing pharmacological interest in halogenated heterocycles, driven by observations that halogen atoms often improved metabolic stability and target affinity in drug candidates.

The 1980s witnessed targeted exploration of 6,7-dichloro-THIQ derivatives as potential cardiovascular agents, inspired by structural parallels to known adrenergic ligands. Patent literature from this era reveals systematic structure-activity relationship studies focusing on N-substituted variants, culminating in the identification of beta-adrenergic blocking activity in specific analogs [3]. The compound's significance expanded further with its identification as a key synthetic intermediate for complex molecules, particularly following advances in asymmetric synthesis and protection-deprotection strategies that enabled precise functionalization of the core structure [8] [9]. Contemporary synthetic protocols have optimized yield and purity through innovative catalysis and purification techniques, facilitating broader pharmacological exploration of this once-challenging scaffold.

Table 1: Historical Development of Key 6,7-Dichloro-THIQ Derivatives

YearDevelopment MilestoneSignificance
1970sAdaptation of Pomeranz-Fritsch synthesis for halogenated precursorsEnabled efficient core ring formation with 6,7-dichloro substitution
1986Discovery of beta-adrenergic blocking activity in N-benzyl derivativesEstablished therapeutic potential beyond natural alkaloid activities
2000sOptimization of catalytic hydrogenation methodsImproved stereochemical control in synthetic routes
2010sApplication as intermediate in LFA-1 inhibitor synthesisDemonstrated versatility in modern drug discovery pipelines
2021Advanced synthetic methodologies (CN115707698A)Achieved higher purity and yield for pharmacological applications

Role in the Tetrahydroisoquinoline (THIQ) Alkaloid Family

Within the diverse tetrahydroisoquinoline alkaloid family, 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline occupies a distinctive niche as a synthetic analog rather than a naturally occurring compound. Unlike classical THIQ alkaloids such as salsolinol or norsalsolinol, which feature hydroxyl substitutions and are implicated in neurobiological processes, the 6,7-dichloro variant lacks known endogenous counterparts [2] [7]. This deliberate halogenation fundamentally alters the molecule's electronic properties, significantly reducing its pKa (predicted pKa ≈ 8.28) compared to hydroxyl-bearing analogs like 6,7-dihydroxy-THIQ (pKa ≈ 9.4-10.2), thereby influencing receptor interactions and blood-brain barrier permeability [1] [6]. The chlorine atoms create a pronounced electron-deficient aromatic system that enhances the compound's suitability as an intermediate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The steric and electronic effects of the 6,7-dichloro substitution profoundly influence molecular conformation and supramolecular interactions. X-ray crystallographic studies of related compounds reveal that chlorine atoms at these positions induce subtle but significant distortions in the bicyclic framework compared to methoxy-substituted analogs like 6,7-dimethoxy-THIQ hydrochloride (heliamine) [6] [10]. These structural perturbations translate to differential biological activities; whereas naturally occurring THIQs often exhibit neuroactive properties, synthetic 6,7-dichloro derivatives demonstrate enhanced affinity for non-neurological targets including integrins and adrenergic receptors. The compound serves as a versatile synthetic precursor to more complex THIQ derivatives through selective functionalization at the nitrogen atom, the 1-position, or via electrophilic aromatic substitution at unsubstituted ring positions [5] [9].

Table 2: Structural and Functional Comparison of Key THIQ Derivatives

CompoundSubstituentsNatural/SyntheticKey PropertiesPharmacological Relevance
6,7-Dichloro-THIQCl at C6, C7SyntheticElectron-deficient ring; pKa~8.28Versatile synthetic intermediate; adrenergic ligand
SalsolinolOH at C6, C7NaturalCatechol-like properties; pKa~9.8Neuroactivity; potential neurotoxicity
6,7-Dimethoxy-THIQ (Heliamine)OCH₃ at C6, C7NaturalElectron-rich ring; mp 260-265°CCholinergic activity; isolated from Backebergia militaris
TrimetoquinolOH at C6, C7; trimethoxybenzyl at NSemi-syntheticCatechol with N-substitutionβ₂-adrenergic agonist activity

Significance in Medicinal Chemistry and Drug Discovery

The strategic value of 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline in medicinal chemistry stems from its dual role as a biologically active pharmacophore and as a versatile synthetic building block. Its most prominent therapeutic application emerged through structural optimization for inflammation modulation, particularly in ophthalmology. Chinese patent CN115707698A details novel 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-formamide derivatives designed as potent LFA-1 (lymphocyte function-associated antigen-1) inhibitors. These compounds demonstrate exceptional efficacy in disrupting LFA-1/ICAM-1 interactions, with cellular assays revealing significant inhibition of T-cell adhesion—a key mechanism in inflammatory conditions like dry eye disease. Preclinical studies indicate these derivatives reduce ocular surface epithelial damage and increase goblet cell density in dry eye models, suggesting advantages over existing therapeutics like lifitegrast in terms of physicochemical properties and potentially reduced side effect profiles [5].

The compound's significance extends to cardiovascular drug discovery through adrenergic receptor modulation. Seminal research published in the Journal of Medicinal Chemistry (1986) demonstrated that structural manipulation of 6,7-dichloro-THIQ derivatives yields novel beta-adrenergic antagonists. Specifically, 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline (compound 6b) emerged as a prototype beta-blocker with a KB value of (6.7 ± 2.3) × 10⁻⁸ M in guinea pig atrial assays. While approximately two orders of magnitude less potent than propranolol, this compound represented an entirely new structural class of beta-adrenergic antagonists lacking partial agonist activity. Its distinct physicochemical profile—including altered pKa and partition coefficients—suggested potential advantages in tissue distribution and pharmacokinetic behavior compared to traditional beta-blockers [3].

As a synthetic intermediate, 6,7-dichloro-1,2,3,4-tetrahydroisoquinoline offers several advantages: 1) The chlorine atoms enable diverse functionalization via metal-catalyzed cross-coupling (e.g., Suzuki, Stille reactions) for structure-activity relationship exploration; 2) The secondary amine allows for selective N-alkylation or acylation to modulate steric and electronic properties; and 3) The saturated ring system provides defined stereochemistry for chiral drug development [9] [10]. Recent applications include its use in synthesizing complex molecules targeting neurological disorders, inflammation, and oncology, with several derivatives progressing through preclinical development pipelines. The compound's molecular weight (202.08 g/mol for free base; 238.54 g/mol hydrochloride) and predicted logP values (~2.78) typically comply with drug-likeness criteria, further enhancing its utility in lead optimization programs [1] [9].

Table 3: Key Derivatives and Their Therapeutic Applications

DerivativeStructural ModificationBiological TargetTherapeutic AreaDevelopment Status
6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-THIQN-Benzyl substitutionβ-adrenergic receptorsCardiovascular (hypertension, angina)Preclinical research
5,7-Dichloro-THIQ-6-formamide compoundsC6-carboxamide with varied substituentsLFA-1/ICAM-1 interactionInflammatory ophthalmic diseases (dry eye)Patent-protected (CN115707698A)
Boc-protected 5,7-dichloro-THIQ-6-carboxylic acidC6-carboxylic acid with N-Boc protectionSynthetic intermediateDrug discovery chemistryCommercial intermediate (BLDpharm)
1-Acetyl-6,7-dichloro-THIQN-AcetylationNot fully characterizedChemical biology probeResearch compound

Properties

CAS Number

75416-52-3

Product Name

6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dichloro-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

InChI

InChI=1S/C9H9Cl2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5H2

InChI Key

WQXHQPZDSGKULZ-UHFFFAOYSA-N

SMILES

C1CNCC2=CC(=C(C=C21)Cl)Cl

Canonical SMILES

C1CNCC2=CC(=C(C=C21)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.